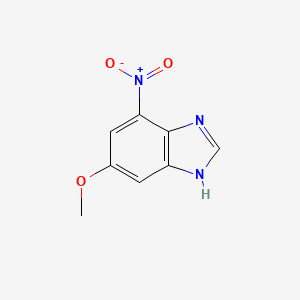
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a nitrophenoxy group attached to an ethyl hydrazine moiety, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride typically involves the reaction of p-nitrophenol with ethylene oxide to form 2-(p-nitrophenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate to yield (2-(p-Nitrophenoxy)ethyl)hydrazine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and processes, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(p-Aminophenoxy)ethyl)hydrazine hydrochloride: Similar structure but with an amino group instead of a nitro group.
(2-(p-Methoxyphenoxy)ethyl)hydrazine hydrochloride: Contains a methoxy group instead of a nitro group.
(2-(p-Chlorophenoxy)ethyl)hydrazine hydrochloride: Contains a chloro group instead of a nitro group.
Uniqueness
(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.
Propriétés
Numéro CAS |
69782-14-5 |
|---|---|
Formule moléculaire |
C8H12ClN3O3 |
Poids moléculaire |
233.65 g/mol |
Nom IUPAC |
[2-(4-nitrophenoxy)ethylamino]azanium;chloride |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-10-5-6-14-8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H |
Clé InChI |
VVHCBDPECUGWEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCCN[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


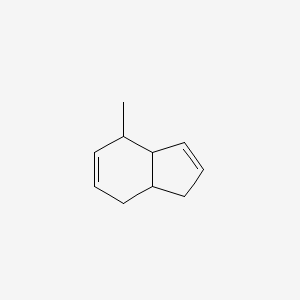
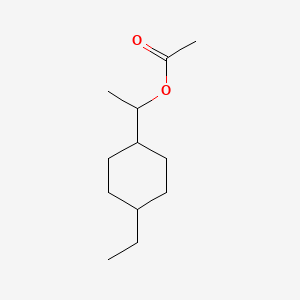
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
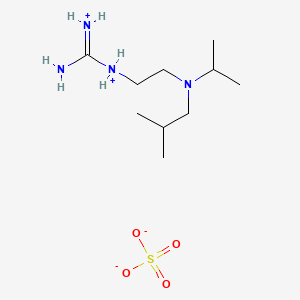



![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
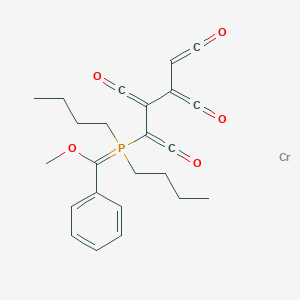
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)
